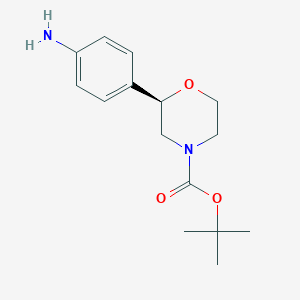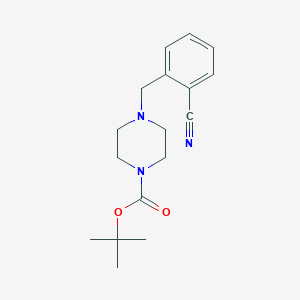
6-(2-(Methylsulfonyl)pyrimidin-5-yl)hex-5-ynoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-(Methylsulfonyl)pyrimidin-5-yl)hex-5-ynoic acid is a heterobifunctional crosslinker containing a methylsulfonylpyridine moiety. It exhibits exquisite chemoselectivity for cysteine and carboxylic acid groups . This compound is known for its superior stability in aqueous media, human plasma, and living cells, making it a promising candidate for bioconjugation applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-(Methylsulfonyl)pyrimidin-5-yl)hex-5-ynoic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of condensation reactions involving appropriate starting materials such as 2-chloropyrimidine and methylsulfonyl chloride.
Introduction of the Hex-5-ynoic Acid Moiety: The hex-5-ynoic acid moiety is introduced via a coupling reaction, often using reagents like palladium catalysts and copper iodide under inert conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity levels.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale operations. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure consistency and high yield .
Análisis De Reacciones Químicas
Types of Reactions
6-(2-(Methylsulfonyl)pyrimidin-5-yl)hex-5-ynoic acid undergoes various chemical reactions, including:
Substitution Reactions: The methylsulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the sulfonyl group.
Click Chemistry: The alkyne group in the hex-5-ynoic acid moiety makes it suitable for click chemistry reactions, particularly with azides to form triazoles.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Copper Iodide: Facilitates alkyne-azide cycloaddition.
Inert Atmosphere: Often required to prevent oxidation during sensitive reactions.
Major Products
Triazoles: Formed through click chemistry.
Substituted Pyrimidines: Resulting from nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
6-(2-(Methylsulfonyl)pyrimidin-5-yl)hex-5-ynoic acid has a wide range of applications in scientific research:
Chemistry: Used as a crosslinker in the synthesis of complex molecules.
Biology: Employed in bioconjugation techniques to label proteins and other biomolecules.
Medicine: Investigated for its potential in drug delivery systems and diagnostic tools.
Industry: Utilized in the development of advanced materials and nanotechnology
Mecanismo De Acción
The mechanism of action of 6-(2-(Methylsulfonyl)pyrimidin-5-yl)hex-5-ynoic acid involves its ability to form stable conjugates with cysteine residues in proteins. This is facilitated by the high chemoselectivity of the methylsulfonylpyridine moiety for thiol groups. The resulting conjugates are stable in various biological environments, making them useful for a range of applications .
Comparación Con Compuestos Similares
Similar Compounds
6-(2-(Methylsulfonyl)pyrimidin-5-yl)hex-5-ynoic acid NHS ester: Another heterobifunctional crosslinker with similar properties but includes an NHS ester group for enhanced reactivity with amines.
5-Hexynoic acid, 6-[2-(methylsulfonyl)-5-pyrimidinyl]-: A closely related compound with slight variations in the functional groups.
Uniqueness
This compound stands out due to its superior stability and chemoselectivity, making it particularly valuable for applications requiring long-term stability in biological systems .
Propiedades
IUPAC Name |
6-(2-methylsulfonylpyrimidin-5-yl)hex-5-ynoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4S/c1-18(16,17)11-12-7-9(8-13-11)5-3-2-4-6-10(14)15/h7-8H,2,4,6H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOABBLJRZNHNOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(C=N1)C#CCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4,6-dichloropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B8146967.png)


![1,5,6,7,8,9-hexahydropyrimido[4,5-b]indol-4-one](/img/structure/B8146992.png)
![(3aS,8aR)-2-(Pyrazin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B8146994.png)

![tert-Butyl (6-azaspiro[2.5]octan-1-yl)carbamate hydrochloride](/img/structure/B8147006.png)


![tert-Butyl (4-bromo-7-fluorobenzo[d]thiazol-2-yl)carbamate](/img/structure/B8147027.png)



